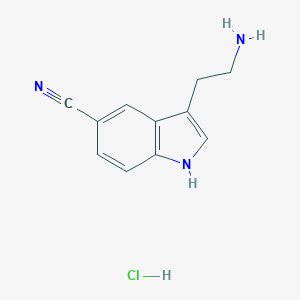

3-(2-Aminoethyl)-1H-indol-5-carbonitril-Hydrochlorid

Übersicht

Beschreibung

Formoterol fumarate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It was first approved for use in the United States in 2001. This compound acts on bronchial smooth muscle to dilate and relax airways, providing relief from bronchospasm and improving airflow .

Wissenschaftliche Forschungsanwendungen

Formoterol fumarate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of beta2-adrenergic receptor agonists.

Biology: Studied for its effects on bronchial smooth muscle cells and its role in cellular signaling pathways.

Medicine: Extensively researched for its therapeutic effects in asthma and COPD management.

Industry: Used in the development of inhalation therapies and combination inhalers for respiratory diseases

Wirkmechanismus

Target of Action

The compound, also known as 5-Cyanotryptamine hydrochloride, is structurally similar to tryptamine . Tryptamine, or TRA, is an important neurotransmitter that bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans .

Mode of Action

The conformational flexibility of the ethylamine or N-acetyl-ethylamine side chain in these molecules plays an important role in its binding to receptor sites . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .

Biochemical Pathways

Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .

Result of Action

The molecular and cellular effects of 5-Cyanotryptamine hydrochloride’s action would depend on its interaction with its targets. Given its structural similarity to tryptamine, it may have similar effects, such as modulating neurotransmitter systems and influencing physiological states .

Action Environment

The action, efficacy, and stability of 5-Cyanotryptamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, as temperature decreases from 25 °C to 5 °C the pH of a tris buffer will increase an average of 0.03 units per degree .

Biochemische Analyse

Biochemical Properties

5-Cyanotryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . The conformational flexibility of the ethylamine side chain plays an important role in its binding to receptor sites .

Cellular Effects

5-Cyanotryptamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of cell proliferation, migration, and maturation in a variety of cell types, including renal proximal tubular cells, endothelial cells, mast cells, neurons, and astrocytes .

Molecular Mechanism

The mechanism of action of 5-Cyanotryptamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of 5-HT1A and 5-HT2A receptors .

Metabolic Pathways

5-Cyanotryptamine hydrochloride is involved in several metabolic pathways. It is a metabolite of tryptophan and is synthesized both centrally and systemically . Detailed information about the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Formoterol fumarate is synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-phenylethanone to form an intermediate, which is then subjected to further reactions including reduction, hydrolysis, and coupling with fumaric acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of formoterol fumarate involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound .

Analyse Chemischer Reaktionen

Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formoterol oxide, while reduction may yield formoterol alcohol .

Vergleich Mit ähnlichen Verbindungen

Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action but longer duration.

Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

Bambuterol: A prodrug of terbutaline, used as a long-acting bronchodilator.

Uniqueness of Formoterol Fumarate: Formoterol fumarate is unique due to its rapid onset of action (2-3 minutes) combined with a long duration of action (up to 12 hours). This makes it suitable for both immediate relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta2-adrenergic receptor agonists .

Biologische Aktivität

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS No. 101831-71-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a structure commonly associated with various biological activities. The presence of the aminoethyl and carbonitrile functional groups contributes to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 227.68 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

The biological activity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Studies indicate that modifications at the C-5 position of the indole ring can enhance affinity towards specific receptors, notably the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders .

Pharmacological Targets

- Serotonin Receptors : The compound exhibits a notable affinity for the 5-HT7 receptor, which is linked to mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease contexts .

Antimicrobial Effects

Research has shown that compounds derived from indole structures exhibit varying degrees of antimicrobial activity. For instance, related indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for similar compounds range significantly, indicating varied potency .

Case Studies

- Antibacterial Activity : In a study examining various indole derivatives, compounds similar to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride showed MIC values against E. coli ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Antifungal Activity : Another study reported that related compounds exhibited antifungal activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM .

Research Findings

Recent investigations into the pharmacological profile of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride have highlighted several key findings:

- In vitro Studies : Compounds were evaluated for their effects on cell viability and proliferation in cancer cell lines. Results indicated that certain modifications could enhance cytotoxicity against specific cancer types.

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups at the C-5 position significantly increased receptor affinity and biological activity, suggesting a targeted approach for drug design .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFRESIRBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144215 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-71-4 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.